2,3-Dichlorophenyl benzenesulfonate
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Overview
Description
2,3-Dichlorophenyl benzenesulfonate is an organic compound with the molecular formula C12H8Cl2O3S. It is a derivative of benzenesulfonic acid, where the phenyl group is substituted with two chlorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichlorophenyl benzenesulfonate is the human neutrophil elastase (hNE), a globular glycoprotein with a molecular weight of about 30 kDa . hNE is a serine proteinase and plays a crucial role in the body’s immune response .
Mode of Action
this compound acts as a competitive inhibitor of hNE . The compound binds to the active center of hNE, inhibiting its function . The proteolysis of hNE is triggered via His57, which activates the hydroxyl group of Ser195. This nucleophilic hydroxyl group subsequently attaches to the carbonyl functionality of the target peptide bond and forms a classical tetrahedral intermediate .
Biochemical Pathways
The inhibition of hNE by this compound affects the proteolytic pathways in the body. hNE is known to degrade a range of proteins including all extracellular matrix proteins and many important plasma proteins . Therefore, the inhibition of hNE can have significant downstream effects on these biochemical pathways.
Pharmacokinetics
The molecular weight of 303161 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of hNE by this compound can lead to a decrease in the degradation of extracellular matrix proteins and plasma proteins . This can potentially affect various cellular processes and immune responses.
Biochemical Analysis
Biochemical Properties
2,3-Dichlorophenyl benzenesulfonate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with human neutrophil elastase, a serine proteinase involved in the degradation of extracellular matrix proteins and regulation of inflammation . The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its proteolytic activity. This interaction is crucial for exploring therapeutic strategies for conditions like acute respiratory distress syndrome.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, it has been shown to influence cell signaling pathways and gene expression. For instance, the compound can modulate the activity of signaling molecules involved in inflammatory responses, thereby affecting the expression of genes related to inflammation and immune response . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human neutrophil elastase, forming a covalent acyl-enzyme complex that inhibits the enzyme’s activity . This inhibition is mediated by the nucleophilic attack of the hydroxyl group of serine in the enzyme’s active site on the carbonyl group of the compound, leading to the formation of a stable intermediate. This mechanism highlights the compound’s potential as a therapeutic agent for conditions involving excessive protease activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Over time, the compound may undergo degradation, leading to a gradual decrease in its inhibitory activity. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its effects on cellular function for several days, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits moderate inhibitory activity against target enzymes, leading to beneficial effects on inflammation and immune response . At higher doses, the compound can induce toxic effects, including cellular damage and adverse reactions. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which toxicity becomes apparent. These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of more hydrophilic metabolites. These metabolites are further processed in phase II reactions, where they are conjugated with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body. The compound’s interactions with metabolic enzymes, such as cytochrome P450, play a crucial role in determining its metabolic fate and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins in the cytoplasm and organelles can sequester the compound, affecting its distribution and accumulation within cells. These interactions are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects. Targeting signals, such as nuclear localization sequences or mitochondrial targeting peptides, play a crucial role in directing the compound to its site of action. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl benzenesulfonate typically involves the sulfonation of 2,3-dichlorophenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenyl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Formation of various substituted phenyl benzenesulfonates.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced phenyl derivatives.
Scientific Research Applications
2,3-Dichlorophenyl benzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly as inhibitors of enzymes like human neutrophil elastase (hNE), which is involved in inflammatory diseases.
Biological Studies: The compound is used to study the effects of sulfonate derivatives on biological systems, including their interactions with proteins and enzymes.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Comparison with Similar Compounds
2,4-Dichlorophenyl benzenesulfonate: Another derivative with chlorine atoms at different positions, used in similar applications.
Benzenesulfonic Acid Derivatives: Compounds like p-toluenesulfonic acid and sulfanilic acid, which have different substituents on the benzene ring.
Uniqueness: 2,3-Dichlorophenyl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2,3-dichlorophenyl) benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-10-7-4-8-11(12(10)14)17-18(15,16)9-5-2-1-3-6-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXATVYFHLMDSIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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